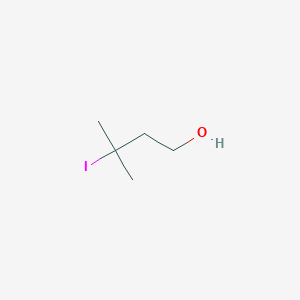
3-Iodo-3-methyl-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-3-methyl-1-butanol: is an organic compound with the molecular formula C5H11IO. It is a derivative of butanol, where an iodine atom is attached to the third carbon of the butanol chain, and a methyl group is also attached to the same carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Halogenation of 3-Methyl-1-butanol: One common method to prepare 3-Iodo-3-methyl-1-butanol involves the halogenation of 3-methyl-1-butanol. This can be achieved by reacting 3-methyl-1-butanol with iodine in the presence of a suitable oxidizing agent such as phosphorus trichloride (PCl3) or phosphorus tribromide (PBr3).
Substitution Reaction: Another method involves the substitution of a halogen in 3-methyl-1-butanol with iodine.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Iodo-3-methyl-1-butanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of 3-methyl-1-butanol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in this compound can be substituted with other nucleophiles. For example, reacting with sodium azide (NaN3) can yield 3-azido-3-methyl-1-butanol.
Elimination: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI), sodium azide (NaN3)
Elimination: Strong bases such as potassium hydroxide (KOH)
Major Products:
Oxidation: Corresponding aldehydes or ketones
Reduction: 3-Methyl-1-butanol
Substitution: 3-Azido-3-methyl-1-butanol
Elimination: Alkenes
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Iodo-3-methyl-1-butanol is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated alcohols on biological systems. It may also serve as a precursor for the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Iodo-3-methyl-1-butanol depends on the specific reactions it undergoes. In general, the iodine atom in the molecule can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The hydroxyl group (-OH) can also participate in oxidation and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1-butanol: A primary alcohol with a similar structure but without the iodine atom.
3-Chloro-3-methyl-1-butanol: A halogenated alcohol similar to 3-Iodo-3-methyl-1-butanol but with a chlorine atom instead of iodine.
Isoamyl alcohol (3-Methyl-1-butanol): An isomer of this compound with a different halogen atom.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The larger atomic size and higher reactivity of iodine compared to chlorine or bromine make this compound a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C5H11IO |
|---|---|
Molekulargewicht |
214.04 g/mol |
IUPAC-Name |
3-iodo-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H11IO/c1-5(2,6)3-4-7/h7H,3-4H2,1-2H3 |
InChI-Schlüssel |
FYHVUJFZRFUYDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11717777.png)
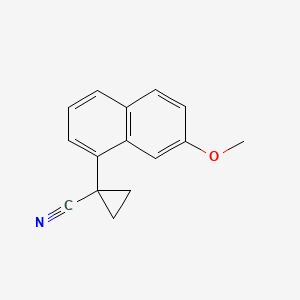
![(3aS,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B11717792.png)
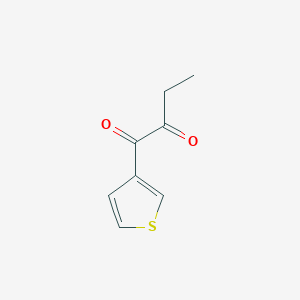
![[(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B11717806.png)
![6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B11717812.png)
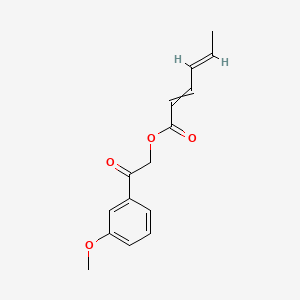
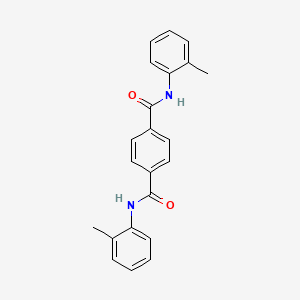
![5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B11717850.png)
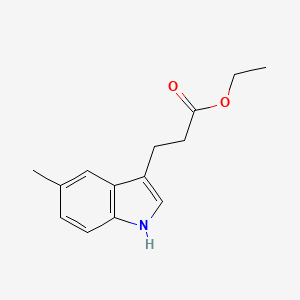
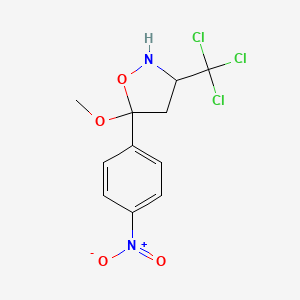
![2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide]](/img/structure/B11717882.png)
![(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium](/img/structure/B11717898.png)

